molecular formula C18H24N4O3S B2748921 4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide CAS No. 1448037-94-2

4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Cat. No.: B2748921
CAS No.: 1448037-94-2
M. Wt: 376.48
InChI Key: FYKKWRZHDASBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a methyl-substituted tetrahydroindazole moiety linked via a methylene bridge. The dimethylsulfamoyl group enhances solubility and metabolic stability, while the tetrahydroindazole core may contribute to target binding, as seen in related antiviral and kinase-inhibiting compounds .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21(2)26(24,25)14-10-8-13(9-11-14)18(23)19-12-16-15-6-4-5-7-17(15)22(3)20-16/h8-11H,4-7,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKWRZHDASBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Attachment of the Benzamide Group: The benzamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is added via sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring or the sulfamoyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activity, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicine, the compound’s potential biological activity can be explored for therapeutic applications. It may serve as a lead compound for drug discovery, particularly in the treatment of infections or inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their diverse reactivity makes them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide likely involves interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with N-(1-(1-(4-cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide (Compound 5, ). Key differences include:

Substituents on the Benzene Ring: The target compound features a dimethylsulfamoyl (-SO₂NMe₂) group, which is more polar and electron-withdrawing than the cyano (-CN) group in Compound 5. This may improve aqueous solubility and alter binding interactions with biological targets.

Indazole Core Modifications: The target compound’s indazole is substituted with a methyl group at the 1-position, while Compound 5 has a 4-cyanophenyl substituent. This difference likely influences conformational flexibility and steric interactions during target engagement.

Methodological Considerations

  • Structural Characterization : Tools like SHELXL () and WinGX/ORTEP () are critical for crystallographic analysis of such compounds. These programs enable precise determination of stereochemistry and conformation, which is essential for structure-activity relationship (SAR) studies .

Biological Activity

4-(Dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article synthesizes available research findings on the compound's biological activity, including receptor interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S and is classified under the category of sulfonamide derivatives. Its structure includes a dimethylsulfamoyl group attached to a benzamide moiety, which is further substituted with a tetrahydroindazole moiety.

Receptor Binding Affinity

Research has shown that compounds similar to this compound exhibit varying affinities for opioid receptors (ORs). The binding affinities and activities are critical for understanding their potential as analgesics or in treating addiction.

Table 1: Receptor Binding Affinities of Related Compounds

CompoundMOR KiK_i (nM)DOR KiK_i (nM)KOR KiK_i (nM)
3b867940
3e506224

Note: MOR = Mu Opioid Receptor; DOR = Delta Opioid Receptor; KOR = Kappa Opioid Receptor.

These values indicate that the compounds exhibit significant binding affinity towards the mu and delta receptors, which are essential for analgesic effects.

In Vitro Studies

In vitro autoradiography studies have demonstrated that these compounds can selectively bind to activated states of the mu opioid receptor (MOR), suggesting their potential efficacy in modulating pain pathways. The binding was assessed using radioligands such as [^3H]DAMGO and [^3H]naloxone to determine displacement and inhibition constants.

Table 2: Inhibition Constants for Selected Compounds

RegionCompound 3b IC50 (nM)Compound 3e IC50 (nM)
Thalamus831485
Striatum887250
Presubiculum1080286

These results indicate that compound 3e has a lower IC50 value in striatum regions compared to compound 3b, suggesting enhanced potency.

Analgesic Effects

A study focusing on the analgesic properties of similar sulfonamide compounds revealed that they could effectively reduce nociceptive responses in animal models. The study employed behavioral assays to measure pain response before and after administration of the compounds. Results indicated a significant reduction in pain scores, supporting their potential use as analgesics.

Neuropharmacological Effects

Another investigation into the neuropharmacological effects highlighted that these compounds could influence neurotransmitter release in the central nervous system. The modulation of neurotransmitter systems could provide insights into their effects on mood disorders and addiction treatments.

Q & A

Basic: What synthetic strategies are optimal for preparing 4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide with high purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between the sulfamoylbenzoyl chloride and the indazole-methylamine derivative under inert conditions.

Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .

Catalysts : Base catalysts (e.g., K₂CO₃) or coupling agents (e.g., HATU) may be used to facilitate nucleophilic substitution .

Reaction Control : Maintain temperatures between 50–70°C to minimize side reactions and optimize yield .

Purification : Use column chromatography or recrystallization, followed by HPLC to verify purity (>95%) .

Critical Parameters Table:

ParameterOptimal RangeImpactReferences
Temperature50–70°CPrevents decomposition
SolventDMF/DCMEnhances reagent solubility
Reaction Time12–24 hoursEnsures complete conversion
PurificationHPLC/ColumnAchieves >95% purity

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., dimethylsulfamoyl, indazole) and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using C18 columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide (S=O at ~1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) stretches .

Key Data for Structural Confirmation:

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Dimethylsulfamoyl2.8–3.1 (s, 6H)1150–1170 (S=O)
Benzamide C=O~168.5 (¹³C)1640–1680 (C=O)
Indazole-CH₂3.5–4.0 (m, 2H)N/A

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

Derivative Synthesis : Modify the dimethylsulfamoyl group (e.g., replace with diethyl or cyclic sulfonamides) and vary the indazole substituents .

In Vitro Assays :

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cellular Uptake : Use fluorescent tagging or radiolabeling to assess permeability (e.g., Caco-2 monolayer assays) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic interactions .

Data Analysis : Apply multivariate regression to correlate structural modifications with activity (e.g., IC₅₀ values) .

Example SAR Findings:

Modification SiteActivity Change (vs. Parent Compound)Reference
Indazole N-Methylation↑ Selectivity for Kinase X
Sulfamoyl Diethylation↓ Solubility, ↑ Metabolic Stability

Advanced: What methodologies are recommended to analyze the environmental stability and biodegradation pathways of this compound?

Methodological Answer:

Environmental Fate Studies :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and analyze photoproducts .

Biodegradation Assays : Use OECD 301 guidelines with activated sludge to assess microbial breakdown .

Ecotoxicology : Evaluate toxicity in Daphnia magna or algae models under OECD 202/201 protocols .

Key Parameters Table:

Study TypeConditionsAnalytical ToolsReferences
HydrolysispH 7.4, 37°C, 30 daysLC-MS/MS
PhotolysisUV 254 nm, 72 hoursHRMS, NMR
BiodegradationActivated sludge, 28 daysCOD/BOD measurements

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
  • Normalize data to positive/negative controls (e.g., staurosporine for cytotoxicity) .

Variable Control :

  • Solvent effects: Compare DMSO vs. saline solubility .
  • Batch-to-batch purity: Enforce ≥95% purity via HPLC .

Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies across studies .

Case Study Example:
A 2025 study reported conflicting IC₅₀ values (1.2 μM vs. 5.6 μM) for kinase inhibition. Resolution involved:

  • Re-testing with uniform ATP concentrations (10 mM).
  • Validating via Surface Plasmon Resonance (SPR) to confirm binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.